[(3-Methoxyphenyl)methyl](3-methylbutyl)amine
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Overview
Description
(3-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO. It is a derivative of phenethylamine, featuring a methoxy group on the phenyl ring and a butylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylamine typically involves the reaction of 3-methoxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of (3-Methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
(3-Methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the methoxy and butylamine groups.
Methoxyphenethylamine: Similar structure but without the butylamine side chain.
Butylamine derivatives: Compounds with similar amine side chains but different aromatic substitutions.
Uniqueness
(3-Methoxyphenyl)methylamine is unique due to the presence of both the methoxy group and the butylamine side chain, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)7-8-14-10-12-5-4-6-13(9-12)15-3/h4-6,9,11,14H,7-8,10H2,1-3H3 |
InChI Key |
DLLFBNZJMRONAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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